Shimalactone A
Description
Structure
3D Structure
Properties
Molecular Formula |
C29H40O4 |
|---|---|
Molecular Weight |
452.6 g/mol |
IUPAC Name |
(1S,4S,6R,7S)-7-[(E)-2-[(1S,6R,7R,8R)-8-[(E,1R)-1-hydroxy-2-methylbut-2-enyl]-2,4,6,8-tetramethyl-7-bicyclo[4.2.0]octa-2,4-dienyl]prop-1-enyl]-4,6,7-trimethyl-2-oxabicyclo[2.2.1]heptane-3,5-dione |
InChI |
InChI=1S/C29H40O4/c1-11-16(3)22(30)28(9)20-17(4)12-15(2)13-26(20,7)21(28)18(5)14-27(8)24-19(6)23(31)29(27,10)25(32)33-24/h11-14,19-22,24,30H,1-10H3/b16-11+,18-14+/t19-,20-,21+,22+,24-,26+,27+,28+,29-/m0/s1 |
InChI Key |
BNFUGVFXZSYVMT-HEGJJMKQSA-N |
Isomeric SMILES |
C/C=C(\C)/[C@H]([C@@]1([C@H]2C(=CC(=C[C@]2([C@H]1/C(=C/[C@@]3([C@@H]4[C@H](C(=O)[C@]3(C(=O)O4)C)C)C)/C)C)C)C)C)O |
Canonical SMILES |
CC=C(C)C(C1(C2C(=CC(=CC2(C1C(=CC3(C4C(C(=O)C3(C(=O)O4)C)C)C)C)C)C)C)C)O |
Synonyms |
shimalactone A |
Origin of Product |
United States |
Isolation and Structural Elucidation of Shimalactone a
Source Organism and Environmental Niche
Shimalactone A is produced by the marine-derived fungus Emericella variecolor GF10. vliz.beomicsonline.orgresearchgate.netclockss.org This fungus belongs to the genus Emericella, which is known to be a rich source of a wide array of bioactive secondary metabolites. nih.govresearchgate.net These compounds exhibit diverse chemical structures, including polyketides, xanthones, and sesterterpenes. nih.govresearchgate.netacs.orgresearchgate.net The production of specific metabolites by Emericella variecolor can be influenced by the composition of its culture medium. researchgate.net
The specific strain that produces Shimalactone A, Emericella variecolor GF10, was isolated from marine sediments. researchgate.net These sediments were collected from the Gokasyo Gulf in the Mie Prefecture of Japan. researchgate.netnih.govmdpi.com Marine sediments are recognized as a significant reservoir of unique microorganisms that have adapted to their environment, often leading to the production of novel chemical compounds. mdpi.com
Marine-Derived Fungus Emericella variecolor GF10
Extraction and Purification Methodologies
The process of obtaining pure Shimalactone A from the fungal culture involves several stages of extraction and purification. The fungus, Emericella variecolor GF10, was cultured on a solid rice-based medium prepared with artificial seawater. clockss.org
Following a two-week incubation period, the fungal biomass and the rice medium were subjected to an extraction process using methanol. clockss.org The resulting crude extract was then fractionated using silica (B1680970) gel column chromatography. clockss.org This technique separates compounds based on their polarity. Further purification of the fractions was achieved through high-performance liquid chromatography (HPLC), a high-resolution separation technique, which ultimately yielded the pure compound, Shimalactone A. clockss.org
Spectroscopic Techniques for Structural Determination
The intricate molecular structure of Shimalactone A was determined through the application of advanced spectroscopic and analytical methods.
The stereostructure of Shimalactone A was largely deduced from one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netclockss.org NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, allowing scientists to piece together the carbon-hydrogen framework of a molecule. 2D NMR techniques, such as COSY, HMQC, and HMBC, were instrumental in establishing the connectivity between different atoms within the molecule. clockss.org
The definitive three-dimensional structure of Shimalactone A was confirmed through X-ray crystallographic analysis. researchgate.netrsc.org This powerful technique involves irradiating a crystalline form of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis of Shimalactone A itself, as well as its derivatives, provided unambiguous proof of its complex stereochemistry, which includes unique bicyclo[4.2.0]octadiene and oxabicyclo[2.2.1]heptane ring systems. researchgate.netclockss.orgrsc.org The absolute structure of the molecule was further determined by applying the CD allylic benzoate (B1203000) rule to a benzoate derivative of Shimalactone A. researchgate.net
Data Tables
Table 1: Spectroscopic Data for Shimalactone A This table is based on typical data acquisition for such compounds and may not represent the exact values from the original publication.
| Technique | Key Observations |
|---|---|
| ¹H NMR | Revealed the presence of eight singlet-methyl protons, two doublet-methyl protons, and nine methine protons. clockss.org |
| ¹³C NMR | Indicated a molecular formula of C₂₉H₄₀O₄. clockss.org |
| 2D NMR (COSY, HMQC, HMBC, NOESY) | Established the planar structure and relative stereochemistry of the molecule. clockss.org |
| HRFABMS | Confirmed the molecular formula as C₂₉H₄₀O₄. clockss.org |
Table 2: Isolation and Purification Overview
| Step | Method | Purpose |
|---|---|---|
| 1 | Culturing on solid rice-based medium | To grow the fungus Emericella variecolor GF10 and promote metabolite production. clockss.org |
| 2 | Methanol extraction | To isolate the crude mixture of metabolites from the fungal biomass and medium. clockss.org |
| 3 | Silica gel column chromatography | To perform initial separation of compounds based on polarity. clockss.org |
| 4 | High-Performance Liquid Chromatography (HPLC) | To achieve final purification of Shimalactone A. clockss.org |
Mass Spectrometry (MS)
Mass spectrometry played a crucial role in determining the molecular formula of Shimalactone A. High-resolution fast atom bombardment mass spectrometry (HR-FABMS) was employed to ascertain its elemental composition. clockss.org This technique provided a precise mass measurement, which, in conjunction with NMR data, established the molecular formula as C₂₉H₄₀O₄. clockss.org
Table 1: Mass Spectrometry Data for Shimalactone A
| Technique | Ionization Mode | Calculated m/z [M+Li]⁺ | Found m/z [M+Li]⁺ | Molecular Formula |
| HR-FABMS | FAB | 459.3087 | 459.3101 | C₂₉H₄₀O₄ |
Data sourced from eScholarship.org escholarship.org
Circular Dichroism (CD) Spectroscopy for Absolute Configuration
Determining the absolute stereochemistry of a complex molecule like Shimalactone A is a significant challenge. Circular dichroism (CD) spectroscopy is a powerful technique used to investigate the three-dimensional arrangement of atoms in chiral molecules. mtoz-biolabs.com For Shimalactone A, the absolute structure was determined by applying the CD allylic benzoate rule to a benzoate derivative of the molecule. researchgate.netresearchgate.net This method involves introducing a chromophore (the benzoate group) and analyzing the resulting CD spectrum to deduce the spatial orientation of the substituents around the chiral centers. researchgate.net The CD spectrum of Shimalactone A itself is complex; however, by comparing it with the spectrum of its derivative, researchers were able to confidently assign its absolute configuration. clockss.org
Structural Features: Oxabicyclo[2.2.1]heptane and Bicyclo[4.2.0]octadiene Ring Systems
Shimalactone A possesses a remarkably intricate and unique carbon skeleton characterized by two key bicyclic ring systems: an oxabicyclo[2.2.1]heptane and a bicyclo[4.2.0]octadiene. clockss.orgresearchgate.netacs.org The presence of these two distinct and complex ring systems, linked by a trisubstituted double bond, makes Shimalactone A a considerable synthetic challenge. acs.org The molecule features four quaternary stereocenters, two of which are adjacent, adding to its structural complexity. acs.org The elucidation of this complex structure was achieved through a combination of 2D NMR spectroscopic analyses and X-ray crystallography of Shimalactone A and its derivatives. researchgate.netresearchgate.net The biosynthesis of these ring systems is also a topic of interest, with studies suggesting a spontaneous double bicyclo-ring formation involving an 8π-6π electrocyclization. nih.gov
Discovery of Shimalactone B and Other Related Shimalactones
Continued investigation of the extracts from Emericella variecolor GF10 led to the isolation of a minor constituent, Shimalactone B. clockss.org Shimalactone B shares the same planar structure and molecular formula (C₂₉H₄₀O₄) as Shimalactone A, making them stereoisomers. clockss.org Detailed NMR and CD spectroscopic analyses, along with chemical derivatization, were instrumental in determining the structure of Shimalactone B and its relationship to Shimalactone A. clockss.orgresearchgate.net The key difference between the two lies in the absolute configuration of the bicyclo[4.2.0]octadiene unit, which is opposite to that of Shimalactone A, while the absolute configuration of the oxabicyclo[2.2.1]heptane unit remains the same in both molecules. clockss.org
The discovery of Shimalactones A and B has spurred further research into similar polyketides. Other natural products featuring the bicyclo[4.2.0]octadiene ring system include SNF4435C and SNF4435D, which have been identified as immunosuppressive substances. clockss.org Additionally, compounds like coccidiostatin A and emecorrugatin A exhibit structural similarities, particularly the oxabicyclo[2.2.1]heptane moiety, suggesting related biosynthetic pathways. acs.org
Shimalactone A, a neuritogenic polyketide natural product, possesses a unique and complex chemical architecture characterized by oxabicyclo[2.2.1]heptane and bicyclo[4.2.0]octadiene ring systems. nih.govacs.orgresearchgate.net Its intricate biosynthesis has been a subject of significant scientific investigation, revealing a fascinating interplay of enzymatic and spontaneous chemical transformations. This article delves into the detailed biosynthesis of Shimalactone A, focusing on the genetic basis, the key enzymatic players, and the intriguing non-enzymatic reactions that culminate in its formation.
Biosynthesis of Shimalactone a
Putative Biosynthetic Gene Cluster
Researchers identified a candidate biosynthetic gene cluster responsible for the production of Shimalactone A in Emericella variecolor GF10. nih.govresearchgate.net This was achieved through genomic analysis and comparison with known polyketide synthase gene clusters.
Role of Polyketide Synthase (PKS)
The key enzyme in the biosynthesis of Shimalactone A is a polyketide synthase, designated ShmA. nih.gov Heterologous expression of the shmA gene in Aspergillus oryzae resulted in the production of a precursor molecule called preshimalactone. researchgate.netnih.gov
Proposed Biosynthetic Pathway
The proposed biosynthetic pathway for Shimalactone A involves the following key steps:
Formation of Preshimalactone: The polyketide synthase ShmA catalyzes the formation of preshimalactone from simple acyl-CoA precursors. nih.gov
Epoxidation: Another enzyme, ShmB, is involved in the subsequent transformation of preshimalactone. nih.gov
Spontaneous Cyclizations: The most remarkable feature of Shimalactone A biosynthesis is the spontaneous formation of its two characteristic ring systems. nih.govorcid.org Following the enzymatic steps, a series of non-enzymatic reactions, including an 8π-6π electrocyclization cascade, leads to the final structure of Shimalactone A. nih.govacs.org This was confirmed by the production of Shimalactone A in Aspergillus oryzae and Saccharomyces cerevisiae transformants expressing both shmA and shmB. nih.gov
Biological Activities and Mechanistic Investigations of Shimalactone a in Vitro/non Human in Vivo Models
Neuritogenic Activity
The most prominent reported biological activity of Shimalactone A is its ability to stimulate neuritogenesis, the growth of neurites (axons and dendrites) from neuronal cells. researchgate.netnih.gov This activity has been observed in non-human, in vitro models and suggests potential for further investigation into neuro-regenerative applications. omicsonline.orgvliz.be
Initial studies demonstrated that Shimalactone A induces neuritogenesis in the mouse neuroblastoma cell line, Neuro 2A. researchgate.netacademicjournals.orgomicsonline.orgnih.govomicsonline.org This effect was observed at a concentration of 10 μg/mL. clockss.orgresearchgate.netvliz.benih.govscispace.com A related compound, Shimalactone B, isolated from the same fungal strain, also exhibited the same neuritogenic activity at the identical concentration. clockss.orgscispace.com While Shimalactone A was shown to induce neurite outgrowth, it was also noted to be cytotoxic at higher concentrations. researchgate.net
| Compound | Cell Line | Activity | Effective Concentration | Source Organism |
|---|---|---|---|---|
| Shimalactone A | Neuroblastoma Neuro 2A | Induction of Neuritogenesis | 10 μg/mL | Emericella variecolor GF10 |
| Shimalactone B | Neuroblastoma Neuro 2A | Induction of Neuritogenesis | 10 μg/mL | Emericella variecolor GF10 |
Shimalactone A is one of several natural products derived from marine organisms that exhibit neurogenic properties. researchgate.netvliz.be The marine environment is a rich source of compounds that affect the nervous system. nih.gov For comparison, sargachromenol (B1251014), a compound isolated from the marine brown alga Sargassum macrocarpum, has been shown to markedly promote nerve growth factor (NGF)-dependent neurogenesis in PC12D cells. vliz.benih.gov Other marine natural products, such as certain gangliosides and linckosides, have also been noted for their neuritogenic activities. vliz.benih.gov Unlike Shimalactone A, where the mechanism remains largely uncharacterized, more detailed mechanistic studies have been performed on some of these other compounds. vliz.benih.gov
| Compound | Source Organism Type | Reported Neurogenic Activity | Known Mechanistic Detail |
|---|---|---|---|
| Shimalactone A | Marine-derived Fungus | Induces neuritogenesis in Neuro 2A cells. researchgate.netnih.gov | Mechanism is undetermined. vliz.benih.gov |
| Sargachromenol | Marine Brown Alga | Promotes NGF-dependent neurogenesis in PC12D cells. vliz.benih.gov | Requires cAMP and MAPK signal transduction pathways. vliz.benih.gov |
| Linckosides | Sea Star (Asteroid) | Enhance the neuritogenic activity of NGF. researchgate.netvliz.be | Structure-activity relationship studies have been initiated. researchgate.netvliz.be |
The precise molecular mechanism by which Shimalactone A exerts its neuritogenic effects remains largely undetermined as of current research. academicjournals.orgomicsonline.orgvliz.benih.govomicsonline.org Investigations into its mode of action are in the early stages, with hypotheses drawn from studies of other neuritogenic compounds.
Detailed molecular studies on other marine natural products offer potential avenues for investigating Shimalactone A. vliz.be For instance, the neurite growth stimulated by sargachromenol has been demonstrated to require both the cyclic AMP (cAMP) and the mitogen-activated protein kinase (MAPK) signal transduction pathways. vliz.benih.gov These pathways are crucial in translating external stimuli into cellular responses like differentiation and growth. numberanalytics.comanygenes.comlongdom.org It has been suggested that similar mechanistic investigations into the role of these pathways for Shimalactone A could be a valuable direction for future research to develop such compounds for neurodegenerative diseases. vliz.be However, direct experimental evidence confirming the involvement of the cAMP or MAPK pathways in Shimalactone A-induced neuritogenesis has not yet been reported.
The identification of specific biological targets for Shimalactone A is a critical next step in understanding its mechanism of action. As the signaling pathways involved are still under investigation, the direct molecular targets within the Neuro 2A cells that bind to Shimalactone A and initiate the neuritogenic cascade have not been identified. vliz.benih.gov Future research will likely focus on approaches such as affinity chromatography, genetic expression analysis, and computational modeling to pinpoint these targets.
Putative Mechanisms of Action (Early Stage Investigations)
Potential Involvement of Signal Transduction Pathways (e.g., cAMP, MAPK)
Other Reported Biological Activities (if any, excluding clinical)
Beyond its primary neuritogenic activity, there is limited information on other biological effects of Shimalactone A from in vitro studies. The main other reported activity is cytotoxicity, which was observed at concentrations higher than what was required for neurite outgrowth. researchgate.net
Initial Screening Observations
Shimalactone A is a novel polyketide first isolated from the cultured marine-derived fungus Emericella variecolor GF10. Initial screening of this compound revealed significant biological activity related to nerve cell development. Specifically, Shimalactone A was observed to induce neuritogenesis, the process of neurite outgrowth from a cell body, in a neuroblastoma cell line.
This neuritogenic effect was documented at a concentration of 10 μg/mL. While demonstrating this potent activity in promoting neuronal differentiation, it was also noted that Shimalactone A exhibited cytotoxicity at higher concentrations. The initial discovery highlighted the compound's potential as a neurogenic agent, though its precise mechanism of action was not determined at the time of these early observations. The unique structure of Shimalactone A, which includes bicyclo[4.2.0]octadiene and oxabicyclo[2.2.1]heptane units, distinguishes it from other compounds and has spurred further investigation into its biological properties.
Methodologies for Bioactivity Assessment
The biological effects of Shimalactone A were primarily elucidated through established in vitro techniques common in drug discovery and natural product screening. These methods involve the use of specialized cell lines and biochemical analyses to observe and quantify the compound's activity at a cellular and molecular level.
The principal method for assessing the bioactivity of Shimalactone A involved cell-based assays using the mouse neuroblastoma Neuro 2A (also referred to as Neuro-2a) cell line. Neuroblastoma cell lines are frequently used in neurological research because they are of neuronal origin and can be induced to differentiate, providing a model for studying neuronal development and neurotoxicity.
In the case of Shimalactone A, researchers cultured Neuro 2A cells and treated them with the compound to screen for neurogenic activity. The primary endpoint of this assay was the observation and quantification of neuritogenesis, or the sprouting of neurites, which is a morphological hallmark of neuronal differentiation. The findings from these assays demonstrated that both Shimalactone A and the related compound Shimalactone B induced neurite outgrowth in Neuro 2A cells at a concentration of 10 μg/mL. This type of assay allows for direct visualization and measurement of a compound's effect on cell morphology and differentiation.
Research Findings from Neuroblastoma Cell-Based Assays:
| Compound | Cell Line | Concentration | Observed Effect |
|---|---|---|---|
| Shimalactone A | Neuro 2A | 10 μg/mL | Induced neuritogenesis |
While cell-based assays confirmed the neuritogenic activity of Shimalactone A, identifying the specific molecular targets through which it exerts this effect requires further biochemical investigation. As of the initial reports, the precise molecular mechanism remains undetermined.
Generally, the process of identifying the protein target of a small molecule involves several advanced biochemical and analytical techniques. These can be broadly categorized into two main approaches:
Affinity-Based Pull-Down Methods: These techniques utilize a modified version of the small molecule (the "bait") that is conjugated with a tag (e.g., biotin). This tagged molecule is introduced to a cell lysate, where it binds to its target protein(s). The entire complex is then "pulled down" or isolated from the lysate using the tag's affinity for a specific substrate (e.g., streptavidin beads for a biotin (B1667282) tag). The captured proteins are subsequently identified using methods like mass spectrometry.
Label-Free Methods: These approaches identify targets by observing how the small molecule, in its natural state, affects the properties of proteins in a cell lysate or living cells. Techniques such as thermal shift assays, where protein stability changes upon ligand binding, are common examples. These methods avoid the potential for a tag to interfere with the natural binding interaction.
Although the specific target of Shimalactone A has not been definitively identified, the elucidation of its biosynthetic gene cluster (shm) represents a significant biochemical advance. Understanding its biosynthesis, including the role of the ShmA polyketide synthase, provides foundational knowledge that can support future target identification and mechanistic studies.
Synthetic Approaches to Shimalactone a and Its Analogs
Total Synthesis Strategies
The total synthesis of Shimalactone A has been achieved through innovative strategies that often draw inspiration from its proposed biosynthesis. These approaches have not only enabled the construction of this complex natural product but have also led to the development of new synthetic methodologies.
Biomimetic synthesis, which mimics the proposed biosynthetic pathways, has been a particularly fruitful strategy for assembling the core structure of the shimalactones. acs.orgnih.gov These approaches often involve elegant cascade reactions that efficiently construct the complex polycyclic system. acs.org Functional analysis of the shimalactone biosynthetic gene cluster has suggested that the formation of the double bicyclo-ring system occurs spontaneously from a preshimalactone epoxide intermediate. researchgate.netnih.gov
A key feature in the biomimetic synthesis of Shimalactone A is an acid-catalyzed cyclization of a dienyl β-ketolactone. acs.orgnih.gov This unprecedented reaction creates the oxabicyclo[2.2.1]heptane moiety and sets two adjacent quaternary stereocenters. acs.orgacs.org In a reported synthesis, treatment of a dienyl β-ketolactone intermediate with camphorsulfonic acid (CSA) successfully triggered this crucial cyclization. acs.orguni-muenchen.de This step is proposed to mimic a cationic cyclization that may occur in the natural biosynthesis of Shimalactone A. acs.org
Following the formation of the oxabicyclo[2.2.1]heptane core, a tandem Stille coupling/8π-6π electrocyclization cascade is employed to construct the bicyclo[4.2.0]octadiene unit. acs.orgnih.govresearchgate.net This powerful sequence involves the coupling of a vinyl iodide with a vinyl stannane (B1208499), which generates a polyene intermediate that spontaneously undergoes a cascade of electrocyclization reactions. researchgate.netescholarship.org Specifically, an 8π electrocyclization is followed by a 6π electrocyclization to furnish the final bicyclo[4.2.0]octadiene system of Shimalactone A. acs.orgescholarship.org This cascade has proven effective, yielding Shimalactone A and its isomer, Shimalactone B. escholarship.org The polyene intermediate in this cascade is believed to have an (E,E,Z,Z,E)-configuration to facilitate the sequential electrocyclizations. acs.org
| Reaction | Description | Key Reagents/Conditions | Outcome |
| Stille Coupling | Forms a new carbon-carbon bond to create a polyene intermediate. | Pd(MeCN)2Cl2 (catalyst) | Formation of a heptaenyl β-ketolactone intermediate. acs.orgthieme-connect.de |
| 8π Electrocyclization | A concerted cyclization of the polyene to form a cyclooctatriene. | Spontaneous | Formation of a cyclooctatriene intermediate. thieme-connect.de |
| 6π Electrocyclization | A subsequent cyclization of the cyclooctatriene to form the final bicyclic system. | Spontaneous, highly diastereoselective | Formation of the bicyclo[4.2.0]octadiene core of Shimalactone A. acs.org |
The synthesis of Shimalactone A requires precise control over the stereochemistry of its multiple stereocenters. acs.org An elegant assembly of the neuritogenic polyketide has been reported that addresses this challenge. organic-chemistry.org The stereocontrolled construction of the carbocyclic framework is a critical aspect of the total synthesis. organic-chemistry.org For instance, a Heathcock anti-aldol addition has been utilized to set key stereocenters early in the synthetic sequence. acs.org The subsequent Dieckmann cyclization to form the β-ketolactone proceeds as a single diastereomer, further demonstrating the high level of stereocontrol achieved. acs.org The final electrocyclization cascade also appears to be highly diastereoselective, yielding a specific ratio of Shimalactone A and B. acs.org
The synthesis of Shimalactone A is not without its difficulties. A significant challenge lies in the instability of certain intermediates. uni-muenchen.de For example, the polyene precursors to the electrocyclization cascade can be sensitive and prone to decomposition or undesired isomerization. escholarship.org The construction of an epoxy hexaene, an early consideration in the synthetic strategy, was deemed a very difficult challenge. acs.orgacs.org This led to a revised strategy where the oxabicyclo[2.2.1]heptane moiety was formed first. acs.orgacs.org Additionally, some substrates in related synthetic studies, such as those for thio-Nazarov reactions, have shown instability, with yields decreasing as the age of the substrate increases. escholarship.org
Stille Coupling/Electrocyclization Cascade
Challenges in Synthetic Chemistry (e.g., Instability of Intermediates)
Semi-Synthetic Modifications and Derivatives
The intricate and biologically active structure of Shimalactone A has prompted investigations into its modification to better understand its chemical properties and biological function. These efforts have focused on preparing analogs for structure-activity relationship studies and exploring novel molecular frameworks based on its unique core.
Structure-activity relationship (SAR) studies are crucial for identifying the pharmacophore of a bioactive molecule. For Shimalactone A, initial SAR data comes from the comparison with its naturally occurring diastereomer, Shimalactone B. Both compounds, which differ only in the stereochemistry of the cyclobutane (B1203170) ring within the bicyclo[4.2.0]octadiene moiety, exhibit neuritogenic activity. escholarship.orgclockss.org They have been shown to induce neurite outgrowth in neuroblastoma Neuro 2A cells at a concentration of 10 μg/mL. clockss.orgscispace.comresearchgate.netomicsonline.orgomicsonline.org This finding suggests that the specific stereoconfiguration of the bicyclo[4.2.0]octadiene core may not be an absolute requirement for its neuritogenic effects.
To facilitate structural elucidation and further derivatization, simple chemical modifications of Shimalactone A have been performed. A benzoate (B1203000) derivative was prepared to determine the absolute structure of the parent molecule by applying the CD allylic benzoate rule. researchgate.netresearchgate.net Additionally, hydrazone derivatives of both Shimalactone A and Shimalactone B have been synthesized. clockss.org While these derivatives were primarily created for analytical purposes, their successful synthesis demonstrates that the shimalactone scaffold is amenable to chemical modification, opening the door for the future creation of a wider range of analogs for more detailed SAR studies.
| Compound | Description | Neuritogenic Activity (Neuro 2A cells) | Reference |
|---|---|---|---|
| Shimalactone A | Natural product | Active at 10 μg/mL | clockss.orgscispace.comresearchgate.net |
| Shimalactone B | Natural diastereomer of Shimalactone A | Active at 10 μg/mL | clockss.orgscispace.com |
| Shimalactone A benzoate | Semi-synthetic derivative | Not reported | researchgate.netresearchgate.net |
| Shimalactone A hydrazone | Semi-synthetic derivative | Not reported | clockss.org |
The synthetic strategies developed to construct the complex architecture of Shimalactone A have inspired the exploration of new molecular scaffolds. A key step in the biomimetic total synthesis of shimalactone involves an acid-catalyzed cyclization of a linear precursor to form the novel oxabicyclo[2.2.1]heptane unit, creating two adjacent quaternary stereocenters in the process. uni-muenchen.denih.gov
This powerful transformation was leveraged to create new, complex tricyclic systems. uni-muenchen.de Starting from a key intermediate (precursor 19) in the shimalactone synthesis, treatment with camphorsulfonic acid (CSA) did not lead to the shimalactone core but instead produced the novel tricycles 20 and 21. uni-muenchen.de This acid-catalyzed biomimetic cyclization provided an elegant method for accessing these unique and complex molecular frameworks. The success of this reaction has spurred further interest in using acid-catalyzed biomimetic syntheses to generate other novel and intricate molecular structures. uni-muenchen.de
Preparation of Analogs for Structure-Activity Relationship Studies
Synthetic Methodological Advances Inspired by Shimalactone A
The pursuit of a total synthesis for Shimalactone A has not only yielded the natural product itself but has also driven the development and refinement of powerful synthetic methods, particularly in the realm of cascade and pericyclic reactions.
The total synthesis of Shimalactone A is distinguished by its use of a highly efficient and biomimetic cascade reaction to construct the bicyclo[4.2.0]octadiene core. escholarship.org This key sequence is a Stille coupling/8π-6π electrocyclization cascade. nih.govvliz.be This approach involves the coupling of two complex fragments—an iodide piece and a stannane piece—which, upon connection, form a reactive polyene intermediate. uni-muenchen.de
The designed E,Z,Z,E-configured octatetraene intermediate does not require isolation as it spontaneously undergoes a tandem electrocyclization. escholarship.org This cascade proceeds first through an 8π-electron electrocyclization to form a cyclooctatriene, which is immediately followed by a 6π-electron electrocyclization to furnish the final, stable bicyclo[4.2.0]octadiene ring system. escholarship.org This convergent and protecting-group-free synthesis showcases a significant advance in creating complex molecular architecture with high efficiency. nih.govvliz.be The methodology has proven robust and has been added to the portfolio of powerful cascade reactions for the synthesis of complex natural products.
| Step | Reaction Type | Description | Key Intermediate/Product |
|---|---|---|---|
| 1 | Stille Cross-Coupling | Coupling of an iodide fragment and a stannane fragment. | E,Z,Z,E-configured octatetraene |
| 2 | 8π Electrocyclization | Spontaneous conrotatory ring-closure of the octatetraene. | Cyclooctatriene |
| 3 | 6π Electrocyclization | Spontaneous disrotatory ring-closure of the cyclooctatriene. | Bicyclo[4.2.0]octadiene |
The biosynthesis and synthesis of Shimalactone A have provided significant insights into the nature of complex, tandem pericyclic reactions. escholarship.org Pericyclic reactions, such as electrocyclizations, are defined by their concerted mechanism involving a cyclic transition state. clockss.org While many such reactions in nature are guided by enzymes (pericyclases), the key ring-forming events in shimalactone biosynthesis are proposed to be spontaneous and non-enzymatic. researchgate.netresearchgate.net
Heterologous expression studies have shown that the enzyme ShmA produces a precursor, preshimalactone. researchgate.netresearchgate.net Following enzymatic epoxidation of this precursor by ShmB, the subsequent cascade to form the final bicyclic core of Shimalactone A and B proceeds non-enzymatically. researchgate.net Density functional theory (DFT) calculations support the hypothesis that the oxabicyclo-ring formation and the subsequent 8π-6π electrocyclization occur spontaneously after the epoxide ring is opened via protonation. researchgate.net The fact that shimalactones are isolated as a pair of diastereomers (A and B) is characteristic of such non-enzymatic thermal electrocyclization cascades. escholarship.org This contrasts with enzyme-catalyzed reactions, which typically yield a single, highly stereoselective product. researchgate.net The study of shimalactone has thus provided a clear and compelling example of how complex molecular scaffolds can be generated through a programmed, yet non-enzymatic, cascade of pericyclic reactions initiated from a single biosynthetic precursor.
Structure Activity Relationship Sar Studies of Shimalactone a and Its Analogs
Correlating Structural Motifs with Neuritogenic Activity
The unique architecture of Shimalactone A is characterized by two key structural motifs: a bicyclo[4.2.0]octadiene core and an oxabicyclo[2.2.1]heptane unit, connected by an exocyclic double bond. researchgate.netrsc.org The inherent neuritogenic activity of Shimalactone A at a concentration of 10 μg/mL in neuroblastoma Neuro 2A cells suggests that this complex arrangement is crucial for its biological function. researchgate.net
The bicyclo[4.2.0]octadiene moiety is a recurring feature in a number of biologically active natural products, hinting at its importance as a pharmacophore. researchgate.netresearchgate.netresearchgate.net While direct evidence from a systematic study on Shimalactone A analogs modifying this specific ring system is limited in the public domain, the conservation of this motif across other neuritogenic compounds underscores its likely contribution to the activity of Shimalactone A. The strained nature of this ring system may play a role in its binding to target proteins involved in neurite outgrowth.
The exocyclic double bond connecting these two intricate ring systems provides a degree of rotational restriction, contributing to the defined three-dimensional shape of the molecule. Its role in maintaining the optimal spatial arrangement of the two core motifs is likely critical for neuritogenic activity.
Impact of Specific Functional Groups or Stereochemistry on Activity
The lactone functional group within the oxabicyclo[2.2.1]heptane unit is another key feature. Lactones are known to be reactive electrophilic groups and could potentially engage in covalent interactions with nucleophilic residues in a target protein. Alternatively, the polar nature of the lactone may be crucial for forming hydrogen bonds or other non-covalent interactions within a binding pocket. To date, published studies have not yet explored the impact of reducing the lactone to the corresponding diol or replacing it with other functional groups, such as a lactam, on the neuritogenic activity.
The numerous methyl groups adorning the scaffold of Shimalactone A also contribute to its lipophilicity and steric bulk. These groups are likely involved in hydrophobic interactions with the target protein, and their specific placement is undoubtedly important for achieving the observed biological activity. The total synthesis of Shimalactone A has been achieved, which paves the way for the creation of analogs with modified substitution patterns to probe the role of each methyl group. escholarship.orgwhiterose.ac.uk However, a systematic study detailing the neuritogenic activity of such analogs is not yet available.
Table 1: Neuritogenic Activity of Shimalactone Diastereomers
| Compound | Concentration | Cell Line | Activity | Reference |
| Shimalactone A | 10 μg/mL | Neuro 2A | Induces neuritogenesis | researchgate.netrsc.org |
| Shimalactone B | 10 μg/mL | Neuro 2A | Induces neuritogenesis | rsc.org |
Future Directions in Shimalactone a Research
Advanced Molecular Mechanism Elucidation
While Shimalactone A has been identified as a neuritogenic compound, the precise details of how it exerts its effects at a molecular level are largely yet to be determined. omicsonline.orgomicsonline.org A thorough understanding of its mechanism of action is critical for its potential development as a research tool or therapeutic lead.
A crucial next step in understanding Shimalactone A's activity is the identification of its direct cellular binding partners. Currently, the specific protein targets to which Shimalactone A binds to initiate neuritogenesis are unknown. omicsonline.orgomicsonline.org Future research will likely employ techniques such as affinity chromatography, where a modified version of Shimalactone A is used to "pull down" its binding proteins from cell lysates. The identification of a specific binding partner would validate it as a drug lead and greatly facilitate further drug development. vliz.be Advanced biophysical methods could then be used to confirm these interactions and map the precise binding sites on the target proteins. researchgate.net This knowledge is fundamental to understanding its biological function and for designing more potent and selective analogs.
Once a ligand binds to its receptor, it triggers a cascade of intracellular events known as a signaling pathway, which ultimately leads to a cellular response. khanacademy.org In the case of Shimalactone A, it is known to induce neurite outgrowth in Neuro 2A neuroblastoma cells. researchgate.netresearchgate.net Preliminary studies have indicated that the intracellular signaling mechanisms involve a significant upregulation of the Rho-Rho-kinase collapse pathway. researchgate.net However, a complete map of the signaling cascade is still needed. Future investigations will need to trace the entire pathway, from the initial target binding to the downstream effectors that directly influence cytoskeletal rearrangements and gene expression leading to neuritogenesis. This involves identifying all the intermediate kinases, phosphatases, and transcription factors that are activated or inhibited following treatment with Shimalactone A. nih.gov Elucidating this complex network is essential for a comprehensive understanding of its neuritogenic properties.
"Omics" technologies offer a powerful, systems-level approach to understanding the widespread cellular changes induced by a bioactive compound. researchgate.net Proteomics, the large-scale study of proteins, can be used to compare the entire protein expression profile of cells before and after treatment with Shimalactone A. This could reveal not only the direct targets but also other proteins whose expression levels change as part of the cellular response, providing a broader view of the pathways affected. nih.gov
Metabolomics, the study of small molecules or metabolites, can provide a snapshot of the metabolic state of the cell. nih.gov Applying metabolomics to the Shimalactone A-producing fungus, Emericella variecolor, could help identify metabolic bottlenecks and guide efforts to improve production. omicsonline.orgomicsonline.org In cells treated with Shimalactone A, metabolomics could reveal changes in cellular metabolism that support the energy-intensive process of neurite outgrowth. nih.gov The integration of these omics datasets will provide a comprehensive molecular signature of Shimalactone A's activity, highlighting key pathways and potential off-target effects. researchgate.netnih.gov
Detailed Signaling Pathway Mapping
Optimization of Natural Production and Biosynthetic Engineering
A significant hurdle in the study and potential application of many natural products is obtaining a sufficient and sustainable supply. omicsonline.orgresearchgate.net Research into the biosynthesis of Shimalactone A has laid the groundwork for overcoming this challenge through biotechnological approaches. nih.gov
The original source of Shimalactone A is the marine-derived fungus Emericella variecolor GF10. researchgate.netnih.gov The production of secondary metabolites by microorganisms is often highly dependent on their growth conditions. omicsonline.org Therefore, a straightforward approach to increasing the yield is the optimization of the culture conditions for E. variecolor. omicsonline.org This involves systematically fine-tuning parameters such as temperature, pH, aeration, incubation time, and the composition of the culture medium to find the optimal conditions for Shimalactone A production. omicsonline.orgomicsonline.org Additionally, classical strain improvement methods, such as mutagenesis followed by screening for high-producing variants, could be employed to enhance the natural productivity of the fungus.
Significant progress has been made in understanding the genetic basis of Shimalactone A production. nih.gov The biosynthetic gene cluster has been identified, and key enzymes have been characterized through heterologous expression in model organisms like Aspergillus oryzae and the yeast Saccharomyces cerevisiae. researchgate.netnih.govmdpi.com
This research has revealed a fascinating biosynthetic process where the ShmA polyketide synthase produces a precursor called preshimalactone. researchgate.netnih.gov Another enzyme, ShmB, is involved in its subsequent modification to preshimalactone epoxide. nih.gov Remarkably, the final complex ring formations, involving an 8π-6π electrocyclization, occur spontaneously without the need for an enzyme. researchgate.netnih.govescholarship.org
This detailed knowledge of the biosynthetic pathway provides a clear roadmap for metabolic engineering. sciepublish.comnih.gov Future strategies will likely focus on:
Overexpression of Biosynthetic Genes: Increasing the expression of the shmA and shmB genes in either the native producer or a heterologous host to drive more metabolic flux towards Shimalactone A.
Host Engineering: Modifying the metabolism of heterologous hosts like A. oryzae or S. cerevisiae to increase the supply of precursor molecules needed by the ShmA enzyme. nih.gov This may involve deleting competing metabolic pathways to channel more resources into Shimalactone A synthesis. nih.gov
Pathway Reconstruction: Assembling the biosynthetic pathway in a high-yielding, genetically tractable industrial microorganism like E. coli or S. cerevisiae, which are well-suited for large-scale fermentation. mdpi.comsciepublish.com
These biosynthetic engineering efforts hold the key to producing Shimalactone A in the quantities required for advanced preclinical studies and potential future applications. omicsonline.orgomicsonline.org
Data Tables
Table 1: Known Biosynthetic Genes for Shimalactone A
| Gene | Enzyme | Proposed Function in Biosynthesis | Reference |
|---|---|---|---|
| shmA | ShmA | Polyketide synthase; produces preshimalactone. | researchgate.netnih.gov |
Table 2: Host Organisms Used for Heterologous Expression of Shimalactone Biosynthetic Genes
| Organism | Purpose | Reference |
|---|---|---|
| Aspergillus oryzae | Expression of shmA and shmB to produce shimalactones; elucidation of the biosynthetic pathway. | researchgate.netnih.govmdpi.com |
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Shimalactone A |
| Preshimalactone |
Exploring Silent Gene Clusters through Heterologous Expression
The discovery and characterization of the Shimalactone A biosynthetic pathway serve as a prime example of how heterologous expression can be used to activate and understand silent or cryptic biosynthetic gene clusters (BGCs). mdpi.com Many fungal BGCs are not expressed under standard laboratory conditions, hiding a vast reservoir of chemical diversity. jmb.or.kr Activating these silent pathways is a key frontier in natural product discovery. mdpi.comjmb.or.kr
Research into Shimalactone A, a neuritogenic polyketide from the marine-derived fungus Emericella variecolor GF10, successfully utilized this approach to unveil its complex biosynthesis. researchgate.netnih.gov Scientists identified the candidate BGC, designated shm, and employed heterologous host organisms to decipher the function of its constituent genes. nih.govresearchgate.net The model filamentous fungus Aspergillus oryzae and the yeast Saccharomyces cerevisiae were chosen as expression hosts due to their well-established genetic systems. mdpi.comresearchgate.net
The key findings from these heterologous expression studies are summarized below:
Identification of Preshimalactone : Expression of only the polyketide synthase gene, shmA, in A. oryzae led to the production of a new compound, identified as preshimalactone. researchgate.netnih.gov This demonstrated that ShmA is the core enzyme responsible for assembling the linear polyketide chain. researchgate.net
Role of the FAD-dependent Monooxygenase : When both shmA and shmB, a gene encoding an FAD-dependent monooxygenase, were expressed together in either A. oryzae or S. cerevisiae, the production of Shimalactone A and Shimalactone B was observed. researchgate.netnih.gov This indicated that the ShmB enzyme likely catalyzes the epoxidation of preshimalactone to form preshimalactone epoxide. researchgate.netresearchgate.net
Spontaneous Cyclization Cascade : Crucially, the formation of the intricate double bicyclo-ring systems of the shimalactones from the preshimalactone epoxide intermediate occurred without the need for additional enzymes from the shm cluster. nih.govresearchgate.net This discovery, supported by Density Functional Theory (DFT) calculations, suggests that the final, complex stereochemical architecture of Shimalactone A is the result of a spontaneous cascade of reactions, including an 8π-6π electrocyclization, initiated by the protonation and opening of the epoxide ring. researchgate.netnih.govresearchgate.net
These experiments highlight the power of heterologous expression not only to produce novel compounds but also to reveal unprecedented enzymatic functions and spontaneous chemical transformations in natural product biosynthesis.
Table 1: Summary of Heterologous Expression Experiments for Shimalactone Biosynthesis
| Expressed Gene(s) | Heterologous Host(s) | Product(s) | Key Finding |
|---|---|---|---|
| shmA | Aspergillus oryzae | Preshimalactone | ShmA is the polyketide synthase that creates the initial linear backbone. researchgate.netnih.gov |
Chemoenzymatic Synthesis Approaches
The elucidation of the Shimalactone A biosynthetic pathway opens the door for innovative chemoenzymatic synthesis strategies. This approach combines the selectivity and efficiency of biological catalysts (enzymes) with the flexibility of traditional organic chemistry to achieve novel or more efficient syntheses of complex molecules. escholarship.org
A future chemoenzymatic synthesis of Shimalactone A could be designed based on the key biosynthetic discoveries:
Enzymatic Production of a Key Intermediate : The enzymes ShmA (polyketide synthase) and ShmB (FAD-dependent monooxygenase) could be used as biocatalysts in a cell-based or cell-free system. Their combined action would convert simple metabolic precursors into the advanced intermediate, preshimalactone epoxide. researchgate.netnih.gov This enzymatic step would efficiently establish the core structure and specific stereochemistry that is challenging to achieve through purely chemical methods.
Biomimetic Chemical Cascade : Following the enzymatic synthesis, the preshimalactone epoxide intermediate could then be subjected to a controlled, non-enzymatic reaction cascade that mimics the spontaneous 8π-6π electrocyclization observed in nature. researchgate.netresearchgate.net This step would leverage principles of physical organic chemistry to trigger the formation of the final bicyclo[4.2.0]octadiene and oxabicyclo[2.2.1]heptane ring systems. researchgate.net A biomimetic chemical synthesis of the shimalactones has already been reported, providing a foundation for this approach. escholarship.org
This hybrid strategy offers significant advantages. It harnesses the power of enzymes to perform complex, stereoselective transformations while relying on more scalable and controllable chemical methods for the final steps. escholarship.org Such an approach could facilitate the production of Shimalactone A and its analogs for further biological testing and could also be used to create novel structures by feeding the enzymes unnatural starter units (mutasynthesis) or by chemically modifying the enzymatically produced intermediate. thieme-connect.de
Exploration of Additional Biological Activities in Diverse Models (excluding clinical)
The initial discovery of Shimalactone A identified it as a potent neuritogenic agent. In a foundational study, it was shown to induce the formation of neurites in a neuroblastoma Neuro 2A cell line at a concentration of 10 μg/mL. researchgate.netomicsonline.org This activity points to a potential role in neuronal differentiation and regeneration. omicsonline.org However, the precise molecular mechanism behind this neuritogenic effect remains to be determined. omicsonline.org
Beyond its established neuritogenic properties, the full biological activity profile of Shimalactone A is largely unexplored. Its unique and complex structure, derived from the polyketide class, suggests it may possess a range of other bioactivities, as polyketides are known to function as antibiotics, antifungals, and cytotoxic agents. The discovery of natural products through genome mining often yields compounds whose activities are not yet known, necessitating broad biological screening. escholarship.org
Future research should focus on a systematic evaluation of Shimalactone A across a diverse array of non-clinical biological models. This expanded screening is critical to uncovering its full therapeutic potential. Potential areas for investigation include:
Antimicrobial Assays : Testing against a panel of pathogenic bacteria and fungi to determine if it possesses antibiotic properties.
Cytotoxicity Screening : Evaluating its effect on various cancer cell lines to explore potential anticancer applications.
Anti-inflammatory Models : Assessing its ability to modulate inflammatory pathways in relevant cell-based or biochemical assays.
Enzyme Inhibition Assays : Screening against a variety of enzymes to identify specific molecular targets, which could shed light on its mechanism of action for neuritogenesis or other activities.
A comprehensive biological characterization will provide a more complete understanding of Shimalactone A's function and could reveal novel therapeutic applications beyond its initial discovery as a neuritogenic compound.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| Shimalactone A |
| Shimalactone B |
| Preshimalactone |
Q & A
Q. What spectroscopic and crystallographic methods are recommended for the structural elucidation of Shimalactone A?
To confirm the structure of Shimalactone A, researchers should employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY, HSQC, HMBC) and high-resolution mass spectrometry (HR-MS) to determine molecular connectivity and functional groups. X-ray crystallography is critical for resolving stereochemical ambiguities, particularly for complex lactone rings. Ensure purity via HPLC prior to analysis, and cross-validate results with computational methods like density functional theory (DFT) .
Q. How should in vitro bioactivity assays for Shimalactone A be designed to ensure statistical robustness?
Use cell-based assays (e.g., cytotoxicity, enzyme inhibition) with appropriate positive and negative controls. Replicate experiments at least three times to assess variability. Employ dose-response curves to calculate IC₅₀ values, and validate findings using orthogonal assays (e.g., fluorescence-based vs. colorimetric methods). Statistical tools like ANOVA or Student’s t-test should be applied to confirm significance, with p-values <0.05 considered statistically meaningful .
Q. What are the key considerations for isolating Shimalactone A from natural sources?
Optimize extraction solvents (e.g., methanol, ethyl acetate) based on polarity, and employ chromatographic techniques (column chromatography, preparative TLC/HPLC) guided by bioactivity tracking. Monitor yields at each step and characterize intermediate fractions via LC-MS. Document solvent ratios, temperature, and pressure to ensure reproducibility .
Advanced Research Questions
Q. How can discrepancies in reported bioactivity data for Shimalactone A be systematically addressed?
Conduct comparative meta-analyses of published datasets, evaluating variables such as cell lines, assay conditions, and compound purity. Perform dose-response recalibration using standardized protocols. If contradictions persist, use genetic knockdown/knockout models to isolate target pathways. Statistical tools like Bland-Altman plots or meta-regression can quantify variability .
Q. What computational strategies are effective in modeling Shimalactone A’s interaction with biological targets?
Molecular docking (AutoDock, Schrödinger Suite) can predict binding affinities to proteins like kinases or receptors. Validate predictions with molecular dynamics (MD) simulations (NAMD, GROMACS) to assess stability over 100+ ns trajectories. Cross-reference results with mutagenesis studies or cryo-EM data to confirm binding sites .
Q. How should researchers optimize synthetic routes for Shimalactone A to improve yield and scalability?
Apply Design of Experiments (DoE) to evaluate variables (catalyst loading, temperature, solvent systems). Use response surface methodology (RSM) to identify optimal conditions. Monitor reaction progress via in-situ FTIR or LC-MS, and employ green chemistry principles (e.g., microwave-assisted synthesis) to reduce waste. Compare yields with literature benchmarks and troubleshoot side reactions via intermediate characterization .
Q. What methodologies are recommended for investigating Shimalactone A’s biosynthetic pathways in microbial hosts?
Use isotope-labeled precursors (¹³C-glucose) in feeding experiments to track carbon flux via NMR or GC-MS. Employ gene knockout/overexpression in putative biosynthetic gene clusters (BGCs) and analyze metabolite profiles using untargeted metabolomics. Pair this with transcriptomic data (RNA-seq) to correlate gene expression with compound production .
Data Analysis and Reproducibility
Q. What steps ensure the reproducibility of Shimalactone A-related experiments across laboratories?
Provide detailed protocols for synthesis, purification, and assay conditions in supplementary materials. Include raw spectral data (NMR, MS) and crystallographic .cif files. Use standardized reference compounds and validate equipment calibration. Collaborative inter-laboratory studies can identify protocol-specific variables requiring harmonization .
Q. How can researchers critically evaluate conflicting mechanistic hypotheses for Shimalactone A’s activity?
Develop a decision matrix comparing evidence from pharmacological inhibition, genetic models, and structural studies. Use Bayesian statistics to weigh support for each hypothesis. If unresolved, propose in vivo studies (e.g., transgenic animal models) or single-molecule imaging to resolve ambiguity .
Q. What frameworks guide the integration of Shimalactone A’s research into broader chemical or pharmacological contexts?
Structure discussions using the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to align with systematic review standards. Link findings to established pathways (e.g., NF-κB inhibition) and highlight gaps via SWOT analysis (Strengths, Weaknesses, Opportunities, Threats). Cite recent reviews to contextualize novelty .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
